Methyl4-sulfinobutanoate
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Overview
Description
Methyl4-sulfinobutanoate is an organosulfur compound with the molecular formula C₅H₁₀O₄S It is characterized by the presence of a sulfinyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-sulfinobutanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 4-sulfanylbutanoate using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl4-sulfinobutanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfanyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Methyl 4-sulfonylbutanoate.
Reduction: Methyl 4-sulfanylbutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl4-sulfinobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Methyl4-sulfinobutanoate exerts its effects involves interactions with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing the active sulfinyl moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-sulfanylbutanoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 4-sulfonylbutanoate: Contains a sulfonyl group, representing a higher oxidation state.
Ethyl 4-sulfinobutanoate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl4-sulfinobutanoate is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its intermediate oxidation state allows for versatile transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C5H10O4S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methoxy-4-oxobutane-1-sulfinic acid |
InChI |
InChI=1S/C5H10O4S/c1-9-5(6)3-2-4-10(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
SYYHVERXPYFKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCS(=O)O |
Origin of Product |
United States |
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